4-Fluoro-3-(naphthalen-1-yl)benzoic acid
Description
Overview of Fluorinated Benzoic Acid Derivatives in Contemporary Chemistry
Fluorinated benzoic acid derivatives are a cornerstone of modern chemical synthesis, with applications spanning from pharmaceuticals to materials science. The introduction of fluorine atoms into a benzoic acid scaffold can dramatically alter the molecule's properties. lookchem.com
The strategic incorporation of fluorine is a widely used tactic in the development of bioactive compounds. acs.orgresearchgate.net Approximately 20% of all pharmaceuticals on the market contain fluorine. cosmosmagazine.com This is due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. researchgate.netchimia.ch The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation of the drug, leading to a longer duration of action. cosmosmagazine.com Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups, influencing how the molecule interacts with biological targets. acs.org In the agrochemical sector, fluorinated compounds are integral to the development of potent and selective herbicides and fungicides, contributing to more sustainable agricultural practices. nih.govnbinno.com
Table 1: Impact of Fluorination on Molecular Properties
| Property | Effect of Fluorine Introduction |
|---|---|
| Metabolic Stability | Increased due to the strength of the C-F bond |
| Binding Affinity | Enhanced through altered electronic interactions |
| Lipophilicity | Modified, affecting cell membrane permeability |
| Acidity (pKa) | Altered in neighboring functional groups |
Benzoic acid and its derivatives have a long and storied history in medicine. nih.govresearchgate.netwikipedia.org Discovered in the 16th century, benzoic acid itself was one of the earliest substances used for its antiseptic properties. researchgate.netpreprints.org It is a component of Whitfield's ointment, a topical treatment for fungal skin infections. wikipedia.org Over the centuries, the simple benzoic acid scaffold has been chemically modified in countless ways to produce a vast array of drugs with diverse therapeutic actions. nih.govpreprints.org These derivatives have been developed as anti-inflammatory, antibacterial, and anticancer agents, demonstrating the versatility of this chemical backbone in drug design. preprints.orgontosight.ai
Introduction to Naphthalene-Containing Organic Compounds
The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is another critical component of 4-Fluoro-3-(naphthalen-1-yl)benzoic acid. This structural unit is prevalent in both natural and synthetic compounds with significant biological activities. ijpsjournal.comekb.eg
Naphthalene is considered a versatile platform in medicinal chemistry due to its ability to be extensively modified to create compounds with a wide range of biological effects. researchgate.netnih.gov Its rigid, planar structure and lipophilic nature allow it to interact favorably with various biological targets, including enzymes and receptors. researchgate.net A multitude of FDA-approved drugs, such as naproxen (B1676952) (an anti-inflammatory), propranolol (B1214883) (a beta-blocker), and duloxetine (B1670986) (an antidepressant), incorporate a naphthalene scaffold, highlighting its importance in drug discovery. ekb.egnih.govekb.eg The biological activities of naphthalene derivatives are extensive and include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.govekb.eg In materials science, naphthalene-based compounds are investigated for their unique optical and electronic properties, finding use in the development of organic light-emitting diodes (OLEDs) and other advanced materials. mdpi.comresearchgate.net
Table 2: Examples of FDA-Approved Drugs Containing a Naphthalene Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Propranolol | Beta-Blocker |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Nafcillin (B1677895) | Antibiotic |
| Terbinafine | Antifungal |
This table is not exhaustive but provides representative examples. ekb.egnih.gov
The combination of naphthalene and benzoic acid moieties has been explored in various research contexts. For instance, substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid derivatives have been investigated as potent and selective antagonists for the EP4 receptor, which is implicated in pain and inflammation. nih.gov Other research has focused on the synthesis and properties of naphthyl benzoate (B1203000) esters for applications in liquid crystals. mdpi.comresearchgate.net These studies demonstrate the chemical tractability of combining these two important pharmacophores and the potential for creating novel molecules with interesting biological and physical properties.
Specific Research Focus on this compound
While extensive research exists on its constituent parts, specific academic studies focusing solely on this compound (CAS Number: 1261913-44-3) are not widely available in published literature. bldpharm.com However, based on the known properties of fluorinated aromatics and naphthyl compounds, its research value lies in its potential as an intermediate in the synthesis of novel pharmaceuticals and functional materials. The presence of the fluorine atom at the 4-position and the naphthalene ring at the 3-position of the benzoic acid creates a unique electronic and steric environment. This substitution pattern could lead to compounds with high binding affinity and selectivity for specific biological targets. The carboxylic acid group provides a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives for screening in various biological assays. Future research on this compound would likely involve its synthesis, characterization, and exploration of its utility as a building block in medicinal chemistry and materials science.
Rationale for Investigating This Specific Compound
The scientific impetus for investigating this compound stems from the well-established significance of its core chemical motifs in medicinal chemistry and materials science. While direct research on this specific compound is not extensively documented, the rationale for its study can be extrapolated from the known properties and applications of related chemical structures.
The fluorobenzoic acid scaffold is a common feature in many biologically active compounds. The inclusion of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. For instance, derivatives of 4-fluorobenzoic acid have been explored for their potential as antimicrobial and anti-inflammatory agents. globalscientificjournal.com The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives such as esters and amides. globalscientificjournal.com
Similarly, the naphthalene ring system is a prominent pharmacophore in numerous approved drugs and clinical candidates. Its large, planar structure allows for significant hydrophobic and van der Waals interactions with biological targets. Naphthalene derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, and anti-inflammatory properties. ekb.eg For example, a series of naphthyl-substituted pyrazole-derived hydrazones have been reported as potent growth inhibitors of several strains of drug-resistant bacteria. nih.gov
The combination of these two moieties in this compound suggests a high potential for the discovery of novel compounds with valuable biological activities. The strategic placement of the bulky naphthalene group at the 3-position and the fluorine atom at the 4-position of the benzoic acid ring could lead to unique structure-activity relationships that are yet to be explored.
Below is a table summarizing the key properties of the parent compounds that provide a rationale for investigating this compound.
| Property | 4-Fluorobenzoic Acid | Naphthalene |
| Molecular Formula | C7H5FO2 | C10H8 |
| Molar Mass | 140.11 g/mol | 128.17 g/mol |
| Melting Point | 184 °C | 80.26 °C |
| Boiling Point | 253.69 °C | 218 °C |
| Key Features in Drug Design | Enhanced metabolic stability, improved binding affinity, increased lipophilicity | Large hydrophobic surface for binding, potential for pi-stacking interactions |
Current Gaps in Knowledge Regarding this compound
Despite the promising structural features of this compound, a thorough review of the scientific literature reveals significant gaps in our understanding of this particular compound. There is a notable absence of dedicated research focusing on its synthesis, characterization, and potential applications.
The primary gaps in knowledge include:
Validated Synthetic Routes: While general methods for the synthesis of biaryl benzoic acids exist, specific, optimized, and high-yielding synthetic protocols for this compound have not been reported.
Physicochemical Properties: Detailed experimental data on its fundamental physicochemical properties, such as its pKa, solubility in various solvents, and crystallographic structure, are not available in the public domain.
Biological Activity Profile: There is a complete lack of studies investigating the biological effects of this compound. Its potential as an antimicrobial, anti-inflammatory, or anticancer agent remains unevaluated.
Structure-Activity Relationships (SAR): Without a library of derivatives and associated biological data, no SAR studies have been conducted to understand how modifications to its structure would impact its activity.
Material Science Applications: The potential utility of this compound as a building block for functional materials, such as polymers or liquid crystals, has not been explored.
The following table highlights the specific areas where research is currently lacking for this compound.
| Research Area | Status of Knowledge for this compound |
| Synthesis | No specific published methods found. |
| Spectroscopic Data (NMR, IR, MS) | Not publicly available in research articles. |
| Crystal Structure | Not determined. |
| Pharmacological Screening | No studies reported. |
| Toxicity Profile | Unknown. |
| Material Properties | Unexplored. |
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJVPMARNOGNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 3 Naphthalen 1 Yl Benzoic Acid
Established Synthetic Pathways for Analogous Compounds
The synthesis of compounds structurally similar to 4-Fluoro-3-(naphthalen-1-yl)benzoic acid provides a foundational understanding of the key chemical steps involved. These pathways can be broken down into three main stages: the synthesis of the fluorinated benzoic acid precursor, the introduction of the aryl (in this case, naphthalene) group, and the final formation of the benzoic acid.
A crucial starting material for the synthesis is a 3-substituted-4-fluorobenzoic acid. A common and versatile precursor is 3-bromo-4-fluorobenzoic acid. One industrial method for its preparation involves a multi-step process starting from fluorobenzene. This process includes a Friedel-Crafts acylation with acetyl chloride, followed by bromination, and subsequent oxidation of the acetyl group to a carboxylic acid using a hypochlorite (B82951) solution. google.com Another approach involves the bromination of 4-fluoronitrobenzene, which can be achieved with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid, yielding 3-bromo-4-fluoronitrobenzene (B1266112) with high efficiency. researchgate.net The nitro group can then be converted to a carboxylic acid through various methods.
For laboratory-scale synthesis, the direct bromination of 4-fluorobenzoic acid can also be employed, although this may lead to mixtures of isomers requiring purification. To facilitate subsequent reactions and purification, these acidic precursors are often converted to their corresponding esters, such as methyl 3-bromo-4-fluorobenzoate. oakwoodchemical.com
| Precursor | Starting Material | Key Reagents | Reported Yield |
| 3-Bromo-4-fluorobenzoic acid | Fluorobenzene | Acetyl chloride, Bromine, Hypochlorite | High |
| 3-Bromo-4-fluoronitrobenzene | 4-Fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Up to 98.7% researchgate.net |
| Methyl 3-bromo-4-fluorobenzoate | 3-Bromo-4-fluorobenzoic acid | Methanol, Acid catalyst | - |
The introduction of the naphthalene (B1677914) ring at the 3-position of the fluorinated benzoic acid scaffold is typically achieved through palladium-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 3-halo-4-fluorobenzoic acid derivative (e.g., methyl 3-bromo-4-fluorobenzoate) with 1-naphthaleneboronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org
The Stille coupling offers an alternative route, utilizing an organotin reagent. In this case, a 3-halo-4-fluorobenzoic acid derivative would be reacted with a naphthalenestannane, such as 1-(tributylstannyl)naphthalene, in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method.
| Coupling Reaction | Aryl Halide Precursor | Naphthalene Reagent | Catalyst System (Typical) |
| Suzuki-Miyaura | Methyl 3-bromo-4-fluorobenzoate | 1-Naphthaleneboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Stille | Methyl 3-bromo-4-fluorobenzoate | 1-(Tributylstannyl)naphthalene | Pd catalyst (e.g., Pd(PPh₃)₄) |
The final step in many synthetic routes is the conversion of a precursor functional group into the carboxylic acid. When the cross-coupling reaction is performed on an ester derivative, such as methyl 4-fluoro-3-(naphthalen-1-yl)benzoate, the final step is a hydrolysis reaction. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. rsc.orgrsc.orgquora.com The hydrolysis of sterically hindered esters may require more forcing conditions, such as high temperatures. rsc.orgrsc.org
Alternatively, if the synthesis proceeds through an aldehyde intermediate, such as 4-fluoro-3-(naphthalen-1-yl)benzaldehyde, this can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.
Proposed and Optimized Synthetic Routes for this compound
Based on the established methodologies for analogous compounds, specific and optimized synthetic routes for this compound can be proposed. These routes can be designed as either multi-step sequences or more efficient one-pot procedures.
A reliable multi-step synthesis would likely involve the following key transformations:
Esterification of 3-bromo-4-fluorobenzoic acid: To protect the carboxylic acid and improve solubility in organic solvents for the subsequent cross-coupling reaction, 3-bromo-4-fluorobenzoic acid is first converted to its methyl ester. oakwoodchemical.com
Suzuki-Miyaura Coupling: The resulting methyl 3-bromo-4-fluorobenzoate is then coupled with 1-naphthaleneboronic acid using a palladium catalyst and a suitable base to form methyl 4-fluoro-3-(naphthalen-1-yl)benzoate.
Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the target compound, this compound.
This stepwise approach allows for the isolation and purification of intermediates, which can lead to a higher purity of the final product.
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | 3-Bromo-4-fluorobenzoic acid | Methanol | Methyl 3-bromo-4-fluorobenzoate |
| 2 | Methyl 3-bromo-4-fluorobenzoate | 1-Naphthaleneboronic acid | Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate |
| 3 | Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate | NaOH (aq), then H⁺ | This compound |
To improve efficiency and reduce waste, a one-pot synthesis strategy is highly desirable. Such a procedure could involve a sequential borylation and Suzuki coupling, followed by in-situ hydrolysis. For instance, starting from 3-bromo-4-fluorobenzoic acid, a one-pot process could be envisioned where the initial Suzuki coupling with 1-naphthaleneboronic acid is performed, and upon completion, the reaction mixture is directly subjected to basic hydrolysis to yield the final product without isolating the intermediate ester. This approach, while potentially more challenging to optimize, offers significant advantages in terms of time and resource management.
Green Chemistry Approaches to Synthesis
In recent years, significant efforts have been directed towards making established synthetic methods, such as the Suzuki-Miyaura coupling, more environmentally benign. inovatus.esrsc.org These "green" approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. For the synthesis of this compound, several green chemistry principles can be applied to the proposed Suzuki-Miyaura coupling reaction.
Solvent Selection: Traditional Suzuki couplings often utilize organic solvents like toluene, dioxane, or dimethylformamide (DMF), which have associated environmental and health concerns. chemrxiv.org A key green modification is the replacement of these solvents with more sustainable alternatives. Water has emerged as an excellent medium for many Suzuki reactions, often in combination with a co-solvent like ethanol (B145695). chemrxiv.org The use of aqueous media not only reduces the reliance on volatile organic compounds (VOCs) but can also enhance reaction rates and simplify product isolation.
Catalyst Systems: The development of highly active palladium catalysts allows for a significant reduction in catalyst loading, often to parts-per-million (ppm) levels, which minimizes contamination of the final product with residual heavy metals. chemrxiv.org The use of nickel catalysts, which are more earth-abundant and less expensive than palladium, is another green alternative being explored for cross-coupling reactions. nih.gov Furthermore, the development of recyclable catalysts, such as those immobilized on solid supports, contributes to a more sustainable process by allowing for easy separation and reuse of the catalyst. inovatus.es
Base Selection: The choice of base is another important consideration. While strong bases are effective, they can lead to side reactions and complicate waste disposal. The use of milder and more environmentally friendly bases, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is often preferred in green Suzuki protocols. rsc.org
Energy Efficiency: Conducting the reaction at lower temperatures or for shorter durations can significantly reduce energy consumption. Microwave-assisted synthesis has been shown to dramatically shorten reaction times from hours to minutes, which aligns with the principles of green chemistry by improving energy efficiency. chemrxiv.org
The table below summarizes some green chemistry considerations for the synthesis of this compound via Suzuki-Miyaura coupling.
| Green Chemistry Principle | Conventional Approach | Green Alternative |
| Solvents | Toluene, Dioxane, DMF | Water, Ethanol/Water mixtures |
| Catalyst | High loading of Pd catalysts | Low loading of high-activity Pd catalysts, Nickel catalysts, Recyclable catalysts |
| Base | Strong bases (e.g., NaOH, KOtBu) | Milder bases (e.g., K₂CO₃, NaHCO₃) |
| Energy | Prolonged heating | Microwave-assisted synthesis, lower reaction temperatures |
Purification and Isolation Techniques for this compound
Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The purification of this compound would typically involve a combination of chromatographic and non-chromatographic techniques.
Chromatographic Methods (e.g., Flash Column Chromatography)
Flash column chromatography is a widely used technique for the preparative purification of organic compounds. orgsyn.org For a compound like this compound, which contains both a polar carboxylic acid group and a large nonpolar biaryl scaffold, careful selection of the stationary and mobile phases is crucial for effective separation.
Stationary Phase: The most common stationary phase for flash chromatography is silica (B1680970) gel. Due to the acidic nature of the target compound, tailing of the product peak on the column can be an issue. This can often be mitigated by adding a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. biotage.comreddit.com This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica surface and leading to sharper peaks.
Mobile Phase (Eluent): The choice of eluent is determined by the polarity of the compound and the impurities to be removed. A typical starting point for a biaryl carboxylic acid would be a mixture of a nonpolar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent is gradually increased to elute the desired compound from the column. For particularly polar compounds, reversed-phase C18 silica can be used with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a trifluoroacetic acid (TFA) modifier. teledyneisco.com
The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
The table below provides a general guide for selecting conditions for flash column chromatography.
| Parameter | Selection for this compound | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective, suitable for a wide range of compounds. |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid | The gradient allows for the separation of compounds with different polarities. Acetic acid is added to reduce peak tailing of the carboxylic acid. |
| Monitoring | TLC with UV visualization | Allows for rapid analysis of collected fractions to identify the pure product. |
Recrystallization and Precipitation Techniques
Recrystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature. pitt.edu An ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures. youtube.com
For this compound, a suitable solvent or solvent system would need to be determined empirically. Common solvents for the recrystallization of benzoic acid derivatives include water, ethanol, methanol, acetic acid, or mixtures of these with water. slideshare.net Given the large nonpolar naphthalene moiety, a mixed solvent system, such as ethanol/water or dioxane/water, might be effective.
The general procedure for recrystallization involves:
Dissolving the crude solid in a minimum amount of a suitable hot solvent to form a saturated solution. youtube.com
If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them, followed by hot filtration to remove the charcoal and any insoluble impurities. pitt.edu
The hot, clear solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.
The crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. youtube.comslideshare.net
Precipitation can also be used as a purification or isolation method. This can be achieved by changing the pH of a solution. For instance, after a basic aqueous workup of the reaction mixture, the product, being a carboxylic acid, would exist as its soluble carboxylate salt. Acidification of this aqueous solution would protonate the carboxylate, causing the much less soluble this compound to precipitate out of the solution, from which it can be collected by filtration. illinois.edu
The table below outlines potential solvents for the recrystallization of this compound.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble upon the addition of water and cooling. |
| Dioxane/Water | Dioxane is a good solvent for nonpolar compounds, and the addition of water can induce crystallization upon cooling. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids, with water acting as an anti-solvent. |
Chemical Reactivity and Transformation of 4 Fluoro 3 Naphthalen 1 Yl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site of chemical reactivity in 4-Fluoro-3-(naphthalen-1-yl)benzoic acid, readily undergoing reactions typical of aromatic carboxylic acids.
Esterification of this compound can be achieved through several standard methods. The direct reaction with an alcohol under acidic catalysis, known as Fischer esterification, is a common approach. Given the steric hindrance from the adjacent naphthalenyl group, this reaction might require more forcing conditions, such as higher temperatures and longer reaction times, compared to less hindered benzoic acids.
Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-fluoro-3-(naphthalen-1-yl)benzoyl chloride can then react readily with a wide range of alcohols, even sterically hindered ones, to form the corresponding esters under milder conditions.
Another effective method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for reaction with an alcohol. This method is often preferred for its mild reaction conditions.
Table 1: Plausible Esterification Reactions of this compound
| Reactant (Alcohol) | Reagent/Catalyst | Product |
| Methanol | H₂SO₄ (catalytic) | Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate |
| Ethanol (B145695) | SOCl₂ then C₂H₅OH | Ethyl 4-fluoro-3-(naphthalen-1-yl)benzoate |
| tert-Butanol | EDC, DMAP | tert-Butyl 4-fluoro-3-(naphthalen-1-yl)benzoate |
Similar to esterification, amidation of this compound can be accomplished through various synthetic routes. The direct reaction with an amine is generally not feasible without a catalyst due to the formation of a stable ammonium (B1175870) carboxylate salt.
A more practical approach involves the activation of the carboxylic acid. The formation of an acyl chloride, as described for esterification, provides a highly reactive intermediate that readily reacts with primary and secondary amines to yield the corresponding amides.
Peptide coupling reagents, such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective for promoting the formation of amide bonds under mild conditions. These reagents are particularly useful for coupling with sensitive or valuable amines.
Table 2: Potential Amidation Reactions of this compound
| Reactant (Amine) | Reagent | Product |
| Ammonia | SOCl₂ then NH₃ | 4-Fluoro-3-(naphthalen-1-yl)benzamide |
| Aniline | EDC, HOBt | N-Phenyl-4-fluoro-3-(naphthalen-1-yl)benzamide |
| Diethylamine | HATU, DIPEA | N,N-Diethyl-4-fluoro-3-(naphthalen-1-yl)benzamide |
Note: This table illustrates anticipated reactions. Specific experimental validation for this compound has not been found in the reviewed literature.
As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic and organic bases to form the corresponding carboxylate salts. Treatment with a strong base like sodium hydroxide (B78521) or a weaker base such as sodium bicarbonate will result in the formation of sodium 4-fluoro-3-(naphthalen-1-yl)benzoate. These salt formation reactions are typically quantitative and can be utilized for purification purposes, as the salts often exhibit different solubility profiles compared to the free acid.
Reactivity of the Fluoro-Substituent
The fluorine atom on the benzene (B151609) ring introduces the possibility of nucleophilic aromatic substitution (SNAr) reactions.
For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). In this compound, the carboxylic acid group is a deactivating group in electrophilic substitution but is considered an activating group for nucleophilic aromatic substitution when in its deprotonated (carboxylate) form. The naphthalen-1-yl group is generally considered to be electron-donating or weakly electron-withdrawing, and its position meta to the fluorine atom would not significantly activate the ring towards SNAr.
Therefore, nucleophilic aromatic substitution of the fluorine atom in this compound is expected to be challenging under standard SNAr conditions. For substitution to occur, a strong nucleophile and potentially harsh reaction conditions (high temperature and pressure) would likely be necessary. The reaction would also be in competition with reactions at the carboxylic acid moiety unless it is appropriately protected.
In most of the reactions involving the carboxylic acid group (esterification, amidation, salt formation), the carbon-fluorine bond is expected to remain intact. The C-F bond is the strongest single bond to carbon, and its cleavage requires specific and often harsh conditions. Therefore, under typical synthetic transformations targeting the carboxylic acid, the fluorine atom is retained.
Cleavage of the fluorine atom would primarily occur through a nucleophilic aromatic substitution mechanism as discussed above. The success of such a reaction would be highly dependent on the nucleophile and the reaction conditions. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) at high temperatures could potentially lead to the substitution of the fluorine with a methoxy (B1213986) group.
Reactivity of the Naphthalene (B1677914) Ring System
The naphthalene component of the molecule is generally more reactive towards electrophilic attack than benzene because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. libretexts.org This increased reactivity stems from the fact that the delocalization of the positive charge in the intermediate can be achieved while still retaining one intact benzene ring, resulting in a smaller net loss of stabilization energy compared to the equivalent process in benzene. libretexts.orgyoutube.com
In electrophilic aromatic substitution (EAS) reactions, naphthalene typically undergoes substitution at the C1 (α) position rather than the C2 (β) position. pearson.com This preference is due to the greater stability of the carbocation intermediate formed during α-attack. The intermediate for α-substitution is stabilized by more resonance structures, and critically, features two resonance contributors where a complete aromatic benzene ring is preserved. youtube.comstackexchange.com In contrast, the intermediate for β-substitution has only one such resonance structure. youtube.com
For this compound, the existing C1-substituent (the fluorobenzoic acid group) directs incoming electrophiles to other positions on the naphthalene ring. The primary positions for further substitution would be the C4, C5, and C8 positions, which are all α-positions. Steric hindrance from the bulky fluorobenzoic acid group might influence the distribution of products.
However, the regioselectivity of EAS on naphthalene can be influenced by reaction conditions. libretexts.org For example, the sulfonation of naphthalene can yield the 1-naphthalenesulfonic acid as the main product at lower temperatures (kinetic control), while at higher temperatures, the more thermodynamically stable 2-naphthalenesulfonic acid is favored. scribd.com Similarly, Friedel-Crafts acylation can be directed to the 2-position by using certain solvents like nitrobenzene, which is attributed to the formation of a bulky complex between the catalyst and the acylating agent that preferentially attacks the less sterically hindered β-position. libretexts.org
Table 1: General Regioselectivity of Electrophilic Aromatic Substitution on Naphthalene
| Reaction | Reagents | Typical Conditions | Major Product Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Standard | 1- (α) | pearson.com |
| Halogenation | Br₂, FeBr₃ | Standard | 1- (α) | pearson.com |
| Sulfonation | Fuming H₂SO₄ | ~80 °C (Kinetic Control) | 1- (α) | youtube.comscribd.com |
| ~160 °C (Thermodynamic Control) | 2- (β) | youtube.comscribd.com | ||
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | in CS₂ | 1- (α) | libretexts.org |
| in Nitrobenzene | 2- (β) | libretexts.org |
The naphthalene ring system can be fully or partially hydrogenated under various catalytic conditions. The partial hydrogenation of naphthalene is a well-studied process, typically yielding tetralin as the primary product. mdpi.com Complete hydrogenation results in the formation of decalin. nih.gov Preventing the deep hydrogenation of tetralin to decalin is often a key objective when selectivity is desired. mdpi.com
The rate of hydrogenation for naphthalene is generally faster than that for tetralin, meaning it is easier to hydrogenate the first aromatic ring of the fused system. mdpi.com A variety of catalysts, including NiMo, CoMo, Pd, and Pt systems, are effective for naphthalene hydrogenation. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can influence the product distribution. For instance, studies on NiCu and NiZn bimetallic catalysts have shown high naphthalene conversion, with NiZn catalysts demonstrating particularly high selectivity for tetralin. mdpi.com
In the context of this compound, catalytic hydrogenation would be expected to reduce the naphthalene ring to a tetralin or decalin system, yielding 4-Fluoro-3-(tetralin-1-yl)benzoic acid or 4-Fluoro-3-(decalin-1-yl)benzoic acid, respectively.
Table 2: Products of Naphthalene Hydrogenation
| Reaction Type | Typical Product | Description | Reference |
|---|---|---|---|
| Partial Hydrogenation | Tetralin | Hydrogenation of one of the two aromatic rings. | mdpi.com |
| Complete Hydrogenation | Decalin | Hydrogenation of both aromatic rings. | nih.gov |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For a molecule like this compound, derivatization can be systematically explored by modifying the benzoic acid ring, the naphthalene ring, or the linkage between them.
The benzoic acid moiety offers several avenues for modification to probe its role in biological interactions. The planar, aromatic nature of the ring and the hydrogen bonding capacity of the carboxylic acid group are important features.
Substitution on the Ring: The positions ortho, meta, and para to the carboxylic acid can be substituted with various functional groups. Introducing strong electron-donating groups has been shown in some series of benzoic acid derivatives to be an important feature for potent biological activity. For the target molecule, this could involve replacing the fluorine atom with other halogens (Cl, Br), or with electron-donating groups like methoxy (-OCH₃) or electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF₃).
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key pharmacophore, but it can be replaced with bioisosteres to improve properties like metabolic stability or cell permeability. A common bioisostere for a carboxylic acid is a tetrazole ring, which has a similar pKa. researchgate.net Other potential replacements include hydroxamic acids or sulfonamides.
Modifications to the naphthalene ring can explore the importance of its size, planarity, and electronic properties for biological activity.
Substitution on the Ring: Various positions on the naphthalene ring can be substituted. SAR studies on other naphthalene-containing compounds have shown that introducing electron-donating or electron-withdrawing groups can significantly affect activity. nih.gov For example, introducing methoxy or methyl groups could probe for favorable hydrophobic interactions, while adding fluoro or chloro groups could alter electronic properties and metabolic stability.
Ring Variation: The entire naphthalene ring system can be replaced with other aromatic or heterocyclic structures to assess the impact of π-π interactions and lipophilicity. researchgate.net Replacing the naphthalene with a saturated alkyl ring often leads to a loss of activity, suggesting that aromaticity is crucial. researchgate.net Alternative aromatic systems could include quinoline, indole, or even a simple substituted phenyl ring to determine if the extended aromatic system of naphthalene is essential. Such modifications can also improve physicochemical properties like solubility. nih.gov
While this compound is a biaryl compound with a direct bond between the two ring systems, this "linker" region can be conceptually modified to alter the spatial relationship and flexibility between the two moieties.
Modifying the Biaryl Torsion Angle: For directly linked biaryl compounds, the dihedral (torsion) angle between the two aromatic rings is a critical determinant of conformation and can be crucial for binding to a biological target. researchgate.net Introducing bulky substituents at the positions ortho to the inter-ring bond (e.g., at the C2 and C6 positions of the benzoic acid ring, or the C2' and C8' positions of the naphthalene ring) would restrict rotation and lock the molecule into a specific conformation, which could be used to probe the optimal binding geometry. Advanced strategies in other biaryl systems have involved replacing the direct C-C bond with rigid, isosteric linkers like a difluoromethyleneoxy (-CF₂O-) bridge to fine-tune electronic properties and conformation. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Naphthalen 1 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 4-Fluoro-3-(naphthalen-1-yl)benzoic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms and the connectivity between the fluorobenzoic acid and naphthalene (B1677914) moieties can be established.
The proton (¹H) NMR spectrum is anticipated to display distinct signals corresponding to the eleven protons in the molecule, categorized into three groups: the carboxylic acid proton, the protons on the fluorobenzoic ring, and the protons of the naphthalene ring.
Carboxylic Acid Proton (-COOH): A single, broad proton signal is expected in the highly deshielded region of the spectrum, typically between 10.5 and 12.0 ppm. jove.com This significant downfield shift is characteristic of acidic protons. This signal would disappear upon the addition of a deuterated solvent like D₂O, confirming its identity. jove.com
Fluorobenzoic Acid Ring Protons: The trisubstituted benzene (B151609) ring is expected to show three distinct proton signals in the aromatic region (approximately 7.0-8.5 ppm). The precise chemical shifts and multiplicities are influenced by the electronic effects of the fluorine, carboxylic acid, and naphthalene groups.
H-2: This proton, being ortho to the electron-withdrawing carboxylic acid group and ortho to the bulky naphthalene group, would likely appear as a doublet.
H-5: This proton is ortho to the fluorine atom and meta to the carboxylic acid group. It is expected to appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom.
H-6: Situated meta to the fluorine and ortho to the carboxylic acid, this proton would likely present as a complex multiplet or a doublet of doublets of doublets, coupling to H-5, H-2, and the fluorine atom.
Naphthalene Ring Protons: The seven protons of the 1-substituted naphthalene ring will produce a complex series of signals in the aromatic region, generally between 7.4 and 8.2 ppm. The substitution at the C-1 position breaks the symmetry of the naphthalene system, making all seven protons chemically distinct. Protons H-2' and H-8' (peri-position) are expected to be the most deshielded due to their proximity to the substituent and steric interactions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | 10.5 - 12.0 | s (broad) | N/A |
| H-2 | 8.1 - 8.3 | d | ³J(H,H) ≈ 2-3 |
| H-5 | 7.9 - 8.1 | dd | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 5-6 |
| H-6 | 7.2 - 7.4 | ddd | ³J(H,H) ≈ 8-9, ⁴J(H,H) ≈ 2-3, ⁴J(H,F) ≈ 8-9 |
| Naphthalene Protons (H-2' to H-8') | 7.4 - 8.2 | m | Various |
The ¹³C NMR spectrum is predicted to show 17 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide critical information about the electronic environment of each carbon.
Carboxylic Carbon (-COOH): This carbon is highly deshielded and expected to appear far downfield, typically in the range of 165-175 ppm. jove.com
Aromatic Carbons: The remaining 16 carbon signals will be in the aromatic region (110-150 ppm).
C-4 (Fluorine-bearing): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-265 Hz, appearing as a distinct doublet. sfu.cagithub.io Its chemical shift would be significantly downfield.
Quaternary Carbons: The four quaternary carbons (C-1, C-3, C-4a', C-8a') will typically show weaker signals and will not appear in a DEPT-135 experiment. Their chemical shifts are influenced by their substitution pattern.
Protonated Carbons: The remaining carbons will have chemical shifts determined by their position relative to the various substituents. Carbons ortho and para to the fluorine atom will also show smaller two- and three-bond C-F couplings. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 175 |
| C-4 (C-F) | 160 - 165 (doublet, ¹J(C,F) ≈ 250 Hz) |
| C-1, C-3 | 125 - 140 |
| C-2, C-5, C-6 | 115 - 135 |
| Naphthalene Quaternary Carbons (C-1', C-4a', C-8a') | 130 - 140 |
| Naphthalene CH Carbons | 120 - 130 |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the same spin system. It would show correlations between adjacent protons on the fluorobenzoic ring (e.g., H-5 with H-6) and within the naphthalene ring, helping to trace the proton connectivity around each aromatic system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the assignment of all protonated carbons.
A correlation from the protons on the naphthalene ring (e.g., H-2' and H-8') to the C-3 carbon of the benzoic acid ring. This would be definitive proof of the connection point between the two ring systems.
Correlations from the benzoic ring protons (e.g., H-2) to the carboxylic carbon (C-7).
Correlations across the naphthalene ring system, helping to assign its quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of a compound. For this compound, the molecular formula is C₁₇H₁₁FO₂.
The theoretical monoisotopic mass calculated for this formula is 266.0743 g/mol . HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a very small margin of error (typically less than 5 parts per million), thereby confirming the elemental composition and lending strong support to the proposed structure.
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern provides valuable structural information. libretexts.org Aromatic carboxylic acids typically show a prominent molecular ion peak (M⁺•). youtube.comwhitman.edu
For this compound, the molecular ion peak would be observed at m/z = 266. Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): [M - OH]⁺, leading to a fragment at m/z = 249.
Loss of carbon monoxide (CO): Following the loss of •OH, a fragment at m/z = 221 could be formed.
Loss of a carboxyl radical (•COOH): [M - COOH]⁺, resulting in a fragment at m/z = 221.
Loss from the naphthalene moiety: Fragmentation of the naphthalene ring itself can lead to the loss of acetylene (B1199291) (C₂H₂), resulting in characteristic lower mass fragments. acs.orgaip.org
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Loss |
|---|---|---|
| 266 | [C₁₇H₁₁FO₂]⁺• | Molecular Ion (M⁺•) |
| 249 | [C₁₇H₁₀FO]⁺ | •OH |
| 221 | [C₁₆H₁₀F]⁺ | •COOH |
| 221 | [C₁₆H₁₀F]⁺ | •OH, then CO |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the specific vibrational frequencies of its constituent bonds.
The analysis of the IR spectrum allows for the unambiguous identification of the key functional groups within the molecule. The presence of the carboxylic acid group, the aromatic systems, and the carbon-fluorine bond are confirmed by characteristic absorption bands.
O-H Stretching: A prominent and very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region. docbrown.info This feature is the hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. The significant broadening is a direct consequence of the strong intermolecular hydrogen bonding.
C=O Stretching: A very strong and sharp absorption band appears in the range of 1700–1680 cm⁻¹. This band is assigned to the carbonyl (C=O) stretching vibration of the carboxylic acid. scirp.org Its position indicates conjugation with the adjacent aromatic ring and participation in the dimeric hydrogen-bonding arrangement, which typically shifts the absorption to a lower wavenumber compared to a non-conjugated or monomeric carbonyl group.
C-F Stretching: A strong absorption band, characteristic of the C-F stretching vibration, is expected in the 1300–1100 cm⁻¹ region. This band confirms the presence of the fluorine substituent on the benzoic acid ring.
Aromatic C-H and C=C Stretching: Sharp, medium-intensity bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are attributable to C-H stretching vibrations on the benzene and naphthalene rings. vscht.cz Multiple bands of varying intensity between 1625 cm⁻¹ and 1400 cm⁻¹ correspond to the C=C bond stretching vibrations within the two aromatic ring systems. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 2500–3300 | Strong, Very Broad | Carboxylic Acid |
| C-H Stretch (Aromatic) | 3000–3100 | Medium to Weak, Sharp | Aromatic Rings |
| C=O Stretch | 1680–1700 | Very Strong, Sharp | Carboxylic Acid |
| C=C Stretch (Aromatic) | 1400–1625 | Medium to Strong | Aromatic Rings |
| C-F Stretch | 1100–1300 | Strong | Fluoroaromatic |
| O-H Bend (Out-of-Plane) | ~920 | Medium, Broad | Carboxylic Acid Dimer |
A deeper analysis of the spectrum reveals more complex vibrational modes that arise from the coupling of individual bond vibrations. The region between 1450 cm⁻¹ and 1200 cm⁻¹ contains bands resulting from coupled C-O stretching and in-plane O-H bending vibrations of the carboxyl group. The fingerprint region, below 1500 cm⁻¹, contains a unique pattern of absorptions arising from complex skeletal vibrations of the entire molecule, including C-C stretching, C-H bending, and ring deformation modes of the fused naphthalene and substituted benzene rings. docbrown.info Theoretical studies on analogous molecules have shown that many observed bands are not "pure" vibrations but are composed of contributions from multiple modes, as determined by Potential Energy Distribution (PED) analysis. mdpi.com
X-ray Crystallography
X-ray crystallography provides direct and unambiguous information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis is anticipated to reveal that this compound crystallizes in a centrosymmetric space group. The fundamental structural motif is expected to be a hydrogen-bonded dimer, which is a highly conserved feature in the crystal structures of nearly all simple benzoic acids. nih.govresearchgate.net Within this dimer, two molecules are associated through a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. researchgate.net
Due to steric hindrance between the ortho-positioned naphthalene ring and the carboxylic acid group, as well as between hydrogen atoms on the two aromatic systems, the molecule is not expected to be planar. Based on the crystal structure of the closely related analogue 4-(1-Naphthyl)benzoic acid, a significant dihedral angle between the mean planes of the fluorophenyl ring and the naphthalene ring system is predicted, likely in the range of 45–55°. nih.gov
| Crystal System | Space Group | Key Structural Feature | Predicted Dihedral Angle (Naphthyl-Phenyl) |
| Monoclinic or Triclinic | Centrosymmetric (e.g., P2₁/c or P-1) | Centrosymmetric O-H···O bonded dimers | ~49° |
Other Spectroscopic Methods (e.g., UV-Vis, Raman Spectroscopy)
To achieve a comprehensive understanding of the molecule's properties, other spectroscopic methods are employed to probe its electronic structure and complementary vibrational modes.
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound in solution is expected to be dominated by intense absorptions arising from π→π* electronic transitions within the highly conjugated system formed by the naphthalene and fluorobenzoic acid moieties. The spectrum will likely exhibit multiple bands, with strong absorptions in the 200–350 nm range. The naphthalene group itself is a strong chromophore, and its electronic transitions will be perturbed by the fluorobenzoic acid substituent. Studies on related aromatic acids show that the position and intensity of these absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism. academie-sciences.frresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides information that is complementary to IR spectroscopy. In accordance with the mutual exclusion rule for centrosymmetric systems, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. The Raman spectrum is expected to show strong signals for the symmetric stretching vibrations of the aromatic C=C bonds and the C=O bond. ias.ac.in In contrast to its intense and broad appearance in the IR spectrum, the O-H stretching mode is typically very weak in Raman spectra. This technique is particularly useful for studying low-frequency modes associated with skeletal vibrations and the twisting of the aromatic rings. ias.ac.in
Computational and Theoretical Investigations of 4 Fluoro 3 Naphthalen 1 Yl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is often employed to determine the optimized molecular geometry, where the molecule is in its lowest energy state. For a molecule like 4-Fluoro-3-(naphthalen-1-yl)benzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.org This provides a three-dimensional representation of the molecule's most stable conformation. Such studies on similar molecules often reveal how substituents like the fluoro and naphthyl groups influence the geometry of the benzoic acid backbone.
A hypothetical table of optimized geometric parameters for this compound, if calculated, would resemble the following:
| Parameter | Predicted Value (Å or °) |
| C-F Bond Length | - |
| C=O Bond Length | - |
| C-O Bond Length | - |
| O-H Bond Length | - |
| Dihedral Angle (Benzoic Ring - Naphthyl Ring) | - |
| Dihedral Angle (Carboxylic Acid Plane - Benzoic Ring Plane) | - |
No specific data is available for this compound.
Ab initio molecular orbital theory is another class of quantum chemistry methods for studying molecular electronic structure. These methods are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can provide highly accurate results. For this compound, ab initio calculations could be used to corroborate the geometric and electronic properties predicted by DFT and to calculate properties like vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these frontier orbitals. The HOMO is typically located on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on the electron-poor parts, acting as an electron acceptor. The electronic transitions, such as π-π* transitions, can be predicted, which correspond to the absorption of light in the UV-visible spectrum. libretexts.org
A hypothetical data table for the electronic properties of this compound would include:
| Property | Predicted Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
| Ionization Potential | - |
| Electron Affinity | - |
No specific data is available for this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time.
MD simulations can provide insights into the conformational flexibility of this compound. This involves exploring the different spatial arrangements of the atoms that can be achieved through the rotation of single bonds. A key aspect would be the rotational barrier around the single bond connecting the naphthalene (B1677914) and benzoic acid rings, which determines the relative orientation of these two aromatic systems. The presence of the fluorine atom can influence the conformational preferences of the molecule. researchgate.net Such analysis is important for understanding how the molecule might interact with other molecules, such as biological receptors.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to study the effects of different solvents on the conformation and dynamics of this compound. For instance, in a polar solvent, the molecule's conformation might change to maximize favorable interactions, such as hydrogen bonding involving the carboxylic acid group. nih.gov The solubility and stability of the compound in various media can also be predicted through these simulations.
Docking Studies and Ligand-Protein Interactions
Specific studies predicting the binding modes of this compound with any biological receptors have not been identified in the public literature.
Quantitative estimations of the binding affinities for this compound with specific biological targets are not available in published research.
Structure-Based Drug Design Principles Applied to this compound Analogs
There is no available research detailing the application of structure-based drug design principles to develop analogs of this compound.
Biological and Pharmacological Relevance of 4 Fluoro 3 Naphthalen 1 Yl Benzoic Acid and Its Derivatives
Potential as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
4-Fluoro-3-(naphthalen-1-yl)benzoic acid is a promising precursor in the synthesis of complex molecular architectures for Active Pharmaceutical Ingredients (APIs). Its structural components—a fluorinated phenyl ring, a naphthalene (B1677914) system, and a benzoic acid—are prevalent in a variety of biologically active compounds. The synthesis of APIs often involves the strategic assembly of such fragments to achieve desired therapeutic effects.
The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Both fluorinated benzoic acid and naphthalene moieties are known to be key components in various antimicrobial drugs. ekb.egglobalscientificjournal.com Consequently, this compound is a logical starting point for the synthesis of new antimicrobial candidates.
Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents. For instance, a series of hydrazide-hydrazones derived from 4-fluorobenzoic acid have been prepared and investigated for their biological activity. globalscientificjournal.com Similarly, numerous naphthalene derivatives have demonstrated significant antimicrobial properties against a wide range of human pathogens. ekb.eg Commercially available antimicrobial drugs such as nafcillin (B1677895) and naftifine (B1207962) contain the naphthalene scaffold. ekb.eg
The combination of these two pharmacophores in one molecule suggests that derivatives of this compound could exhibit potent antimicrobial activity. For example, naphthyl-substituted pyrazole (B372694) derivatives have been synthesized from precursors that share structural similarities with the title compound, and these have shown potent growth-inhibitory properties against drug-resistant bacteria like Staphylococcus aureus. nih.gov
Below is a table summarizing the antimicrobial potential of related compound classes.
| Compound Class | Target Pathogens | Reported Activity |
| Hydrazide-hydrazones of 4-fluorobenzoic acid | Various bacteria | Potential antimicrobial agents globalscientificjournal.com |
| Naphthalene derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant antimicrobial activity ekb.eg |
| Naphthyl-substituted pyrazoles | Drug-resistant Staphylococcus aureus | Potent growth inhibitors nih.gov |
| N-(naphthalen-1-yl)propanamide derivatives | Various bacteria and fungi | Notable antimicrobial activity researchgate.net |
The search for more effective and selective anticancer agents is a primary focus of pharmaceutical research. The naphthalene ring is a structural component in many natural products and synthetic compounds with anti-inflammatory, antibacterial, and potent anticancer properties. nih.gov Likewise, benzoic acid derivatives have been investigated as anticancer agents. rsc.org The integration of a fluorine atom can further enhance the anticancer efficacy of a molecule.
Research has shown that naphthalene-substituted triazole spirodienones, which could potentially be synthesized from precursors like this compound, exhibit remarkable cytotoxic activity against cancer cell lines such as MDA-MB-231. nih.gov One such compound, 6a , was found to arrest the cell cycle and induce apoptosis in these cells. nih.gov In another study, pyrazole-thiazol-4-one hybrids incorporating a naphthalene moiety were synthesized and showed potent antiproliferative actions against breast cancer cell lines. nih.gov
The table below highlights some research findings on anticancer activities of naphthalene and benzoic acid derivatives.
| Compound Type | Cancer Cell Line | Key Findings |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast Cancer) | Induced cell cycle arrest and apoptosis nih.gov |
| Pyrazole-thiazol-4-one hybrids with naphthalene | T-47D and MDA-MB-231 (Breast Cancer) | Potent antiproliferative activity and EGFR inhibition nih.gov |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 and HCT-116 (Breast and Colon Cancer) | Potent inhibitory activities, induced apoptosis in MCF-7 cells rsc.org |
| Naphthalene-1,4-dione analogues | Various cancer cells | Selective cytotoxicity towards cancer cells rsc.org |
Potassium channel openers are a class of drugs that relax smooth muscles and have applications in treating conditions like hypertension. While direct synthesis of potassium channel openers from this compound is not yet prominently reported in the literature, the structural motifs present in this compound are relevant to this class of drugs. For instance, fluorinated compounds have been investigated as potassium channel blockers, which are functionally related to openers. nih.govresearchgate.net The synthesis of a potassium channel opener with a benzofuroindole skeleton has been described, highlighting the utility of complex aromatic systems in this area. google.com The development of novel molecules with specific physicochemical properties for interaction with potassium channels is an active area of research, and versatile building blocks are essential for these efforts. researchgate.net
Role in Structure-Activity Relationship (SAR) Studies for Bioactive Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The compound this compound and its derivatives are excellent candidates for SAR studies due to the distinct contributions of the fluorine atom and the naphthalene moiety.
The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to significant changes in a compound's physicochemical properties. nih.govselvita.comresearchgate.net
The introduction of fluorine can influence:
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. This can increase the drug's half-life.
Binding Affinity: Fluorine's electronegativity can lead to more favorable interactions with receptor binding sites through hydrogen bonds and dipole-dipole interactions.
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.
pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for receptor binding and solubility. nih.gov
In the context of SAR studies on benzoic acid derivatives, the position and nature of substituents on the aromatic ring are crucial for activity. Electron-withdrawing groups, such as fluorine, can impact the electronic properties of the carbonyl group and the aromatic ring, thereby influencing the compound's interaction with its biological target. pharmacy180.comnih.gov
The naphthalene moiety is a lipophilic, bicyclic aromatic system that can significantly influence a compound's interaction with biological receptors. Its large, planar surface area allows for strong van der Waals and π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. researchgate.netresearchgate.net
The role of the naphthalene group in receptor binding includes:
Increased Affinity: The extensive non-polar surface of naphthalene can lead to enhanced binding affinity for hydrophobic pockets within a receptor.
Shape Complementarity: The rigid structure of the naphthalene ring can provide a specific orientation for other functional groups, ensuring optimal alignment with the receptor.
Pharmacophore Scaffolding: The naphthalene system serves as a versatile scaffold to which various functional groups can be attached to probe different regions of a binding site. researchgate.net
Naphthalene-based compounds have been successfully developed for a wide range of therapeutic targets, demonstrating the moiety's effectiveness in drug design. ekb.egresearchgate.net For instance, naphthalene-based inhibitors have been designed for enzymes like SARS-CoV PLpro, where the naphthalene core binds within the active site. nih.gov The orientation of the naphthalene ring and its substituents is critical for achieving high potency.
Carboxylic Acid Group as a Key Pharmacophore
The carboxylic acid functional group is a cornerstone in drug design and plays a pivotal role in the biochemistry of living systems. nih.gov This moiety is a constituent of a vast number of endogenous substances, including amino acids and prostanoids. nih.gov Its significance is further underscored by its presence in over 450 marketed drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and statins. nih.gov The therapeutic relevance of the carboxylic acid group stems from its unique physicochemical properties. researchgate.netnumberanalytics.com
Mechanistic Insights into Biological Activity
While direct studies on this compound are limited in publicly accessible literature, mechanistic insights can be drawn from the analysis of structurally analogous compounds that feature the key components of a substituted benzoic acid and a naphthalene ring.
Derivatives and analogs of the core structure of this compound have been investigated for their potential to interact with various biological targets. The specific arrangement of the fluorinated phenyl ring, the naphthalene group, and the carboxylic acid pharmacophore suggests potential for enzyme inhibition and receptor modulation.
One area of significant research for analogous structures is the inhibition of Fatty Acid-Binding Protein 4 (FABP4). FABP4, expressed mainly in adipocytes and macrophages, is a crucial regulator of lipid metabolism and inflammatory responses. nih.govnih.gov Small molecule inhibitors of FABP4 have shown promise in preclinical models of metabolic syndrome, type 2 diabetes, and atherosclerosis. nih.govnih.gov Compounds featuring a biphenyl-acid structure, such as BMS309403, have been identified as potent and selective FABP4 inhibitors. nih.govresearchgate.net Naphthalene-1-sulfonamide derivatives have also been discovered as novel inhibitors of FABP4. researchgate.net
Another validated target for naphthalene-based compounds is the papain-like protease (PLpro), an essential enzyme for the replication of coronaviruses, including SARS-CoV. nih.govnih.gov PLpro is responsible for processing viral polyproteins and also helps the virus evade the host's innate immune response. nih.govnih.gov Naphthalene-based compounds have been designed as potent, competitive, and non-covalent inhibitors that bind within the active site of SARS-CoV PLpro, demonstrating antiviral activity in cell cultures. nih.govnih.gov
Furthermore, a structurally related compound, 3-((4-nitronaphthalen-1-yl)amino)benzoic acid, has been identified as a "first-in-class" dual-function molecule that acts as a competitive inhibitor of aldo-keto reductase 1C3 (AKR1C3) and an antagonist of the androgen receptor (AR). nih.gov AKR1C3 is a key enzyme in the biosynthesis of androgens that can activate the AR, playing a role in the progression of castration-resistant prostate cancer. nih.gov
The interaction of analogous compounds with their biological targets leads to the modulation of critical cellular pathways.
FABP4 Inhibition: By inhibiting FABP4, small molecules can interfere with intracellular fatty acid trafficking and signaling. This modulation affects lipid metabolism and storage in adipocytes and reduces inflammation in macrophages. nih.govnih.gov The lack of FABP4 or its inhibition has been shown to protect against the development of insulin (B600854) resistance and atherosclerosis in animal models, highlighting its role in metabolic and inflammatory pathways. nih.gov
PLpro Inhibition: Inhibition of SARS-CoV PLpro directly disrupts the viral replication cycle by preventing the proper cleavage of the viral polyprotein. nih.govmdpi.com Additionally, because PLpro strips ubiquitin and ISG15 from host proteins, its inhibition helps to preserve the host's antiviral interferon pathway, thus bolstering the innate immune response against the virus. nih.govnih.gov
AKR1C3/AR Modulation: The dual inhibition of AKR1C3 and antagonism of the AR by compounds like 3-((4-nitronaphthalen-1-yl)amino)benzoic acid provides a two-pronged attack on androgen signaling pathways. nih.gov This action can block the formation of testosterone (B1683101) within tumors and prevent the activation of the AR by residual androgens, thereby inhibiting the expression of AR-dependent genes like PSA and blocking the nuclear translocation of the receptor. nih.gov
Several specific compounds structurally related to the core scaffold of this compound have demonstrated significant biological activity against key therapeutic targets.
Inhibition of Fatty Acid-Binding Protein 4 (FABP4): FABP4 is a well-established target for metabolic diseases. A number of potent inhibitors have been developed, many of which share structural similarities with the subject compound.
| Compound Name | Target | Activity | Reference |
| BMS309403 | FABP4 | Potent and selective inhibitor, effective in mouse models of type 2 diabetes and atherosclerosis. | nih.govresearchgate.net |
| Naphthalene-1-sulfonamide derivatives | FABP4 | Novel class of potent and selective FABP4 inhibitors. | researchgate.net |
| 2-(phenylamino)benzoic acids | FABP4 | Rationally designed as novel and potent FABP4 inhibitors. | researchgate.net |
Inhibition of Papain-Like Protease (PLpro): The naphthalene moiety is a key feature in several inhibitors designed to target the PLpro enzyme of SARS-coronavirus, a critical component for viral replication.
| Compound Class | Target | Mechanism of Action | Reference |
| Naphthalene-based inhibitors | SARS-CoV PLpro | Potent, competitive, non-covalent inhibitors that bind to the enzyme's active site. | nih.govnih.gov |
| 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | SARS-CoV-2 PLpro | Inhibits enzyme with an IC50 of 5.0 μM and shows antiviral effect with an EC50 of 21.0 μM. | nih.gov |
Applications in Material Science and Other Fields
Potential in Organometallic Chemistry
The field of organometallic chemistry, which studies compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal, is a likely area where 4-Fluoro-3-(naphthalen-1-yl)benzoic acid could find use.
The carboxylate group of this compound can act as a ligand, donating electron density to a metal center to form a coordination complex. The nature of the naphthalene (B1677914) and fluoro substituents would significantly influence its chelating properties. The bulky naphthalene group could introduce steric hindrance, affecting the coordination geometry and the number of ligands that can bind to a metal center. This steric bulk can be advantageous in creating specific catalytic pockets or in stabilizing metal complexes.
The electron-withdrawing fluorine atom can modulate the electron density on the benzoic acid ring and the carboxylate group, thereby influencing the strength of the metal-ligand bond. This electronic effect can be crucial in fine-tuning the reactivity of the resulting metal complex for applications in catalysis or as a sensor.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While dicarboxylic acids are more common as linkers to form extended 3D structures, monofunctional carboxylic acids like this compound can act as "terminating" or "modulating" ligands. In this role, they can control the dimensionality and topology of the resulting MOF, or functionalize the pores of the framework.
Naphthalene-based linkers are known to be used in the synthesis of MOFs, often leading to materials with interesting photophysical properties due to the aromatic nature of the naphthalene core. researchgate.net The incorporation of this compound as a co-ligand in MOF synthesis could therefore be a strategy to introduce new functionalities. The fluorine atoms could enhance the framework's stability and alter its gas sorption properties, while the naphthalene moiety could be exploited for applications in sensing or catalysis.
Use as a Building Block in Polymer Synthesis
Fluorinated aromatic compounds are valuable building blocks for the synthesis of high-performance polymers. hokudai.ac.jp The introduction of fluorine atoms into a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.com this compound could potentially be converted into a monomer and subsequently polymerized, or it could be grafted onto existing polymer chains to modify their properties.
The rigid and bulky naphthalene group would likely increase the glass transition temperature of the resulting polymer, leading to enhanced thermal stability. The fluorine atom would contribute to increased hydrophobicity and chemical inertness. Polymers incorporating this moiety could find applications as specialized coatings, membranes, or in electronic devices where high performance under harsh conditions is required. Aromatic monomers with varying fluorine concentrations have been synthesized and used to create copolymers with water- and oil-repellent properties. colab.ws
Role in Advanced Functional Materials (e.g., pH-tuneable magnetic clusters)
For instance, in the context of magnetic clusters, this compound could be used to coat magnetic nanoparticles. The pH-dependent protonation state of the carboxylic acid would alter the surface charge of the nanoparticles, influencing their dispersibility and interaction with other molecules. This could lead to the development of "smart" materials that release a payload or change their magnetic properties in response to a change in pH. While specific research on this compound for pH-tuneable magnetic clusters is not available, the principle has been demonstrated with other aromatic carboxylic acids used to functionalize magnetic nanoparticles. mdpi.com
Patent Landscape and Commercial Significance
Overview of Patents Citing 4-Fluoro-3-(naphthalen-1-yl)benzoic Acid or Close Analogs
The patent landscape surrounding this compound and its structural analogs is primarily linked to their application as key intermediates in the synthesis of pharmacologically active molecules. While patents may not always cite the specific intermediate by name, they extensively cover the final products and the synthetic processes used to obtain them. A significant portion of the patent literature revolves around the drug Lifitegrast (B1675323), an LFA-1 antagonist used for the treatment of dry eye disease. Numerous patents protect the final compound, its formulations, and various methods of synthesis, indirectly underscoring the importance of its precursors.
The core application detailed in this body of patents is the treatment of inflammatory conditions, particularly keratoconjunctivitis sicca (dry eye syndrome). justia.com Lifitegrast, the development of which relies on intermediates structurally related to this compound, functions by inhibiting the lymphocyte function-associated antigen-1 (LFA-1), thereby blocking its interaction with intercellular adhesion molecule-1 (ICAM-1) and mitigating ocular surface inflammation. google.com Other patents describe related fluorinated benzoic acid derivatives with potential applications as antibacterial agents or for their role in modulating premature translation termination in genetic diseases. google.com
Table 1: Selected Patents and Their Key Innovations
| Patent Number | Title | Key Innovation/Application |
|---|---|---|
| US 8,080,562 B2 | Processes for preparation of lifitegrast and intermediates thereof | Describes general synthetic approaches for Lifitegrast, a treatment for dry eye disease. justia.com |
| WO 2019/026014 A1 | Processes for preparation of lifitegrast and intermediates thereof | Provides processes for the preparation of Lifitegrast and its intermediates. google.com |
| WO 2019/004936 A1 | Process for preparing lifitegrast and intermediates thereof | Discloses efficient and economical synthetic routes for Lifitegrast, avoiding protection/deprotection steps. google.com |
| US 7,419,991 B2 | 3-[5-(2-fluoro-phenyl)- justia.comgoogle.compatsnap.comoxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof | Covers novel 1,2,4-oxadiazole (B8745197) benzoic acid compounds for treating diseases associated with nonsense mutations of mRNA. google.com |
The patent literature outlines several strategic approaches for the synthesis of complex molecules utilizing fluorinated benzoic acid intermediates. For instance, the synthesis of Lifitegrast involves the coupling of a substituted tetrahydroisoquinoline core with other key fragments. justia.com One patented process involves the condensation of 2-(6-benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinoline-carboxylic acid with an appropriate amino acid derivative, followed by hydrolysis. justia.com Alternative routes invert the sequence of steps, for example, by first condensing a protected tetrahydroisoquinoline with the amino acid portion before coupling with the benzofuran (B130515) moiety. justia.com These multi-step syntheses highlight the role of compounds like this compound as foundational building blocks.
The synthesis of fluorinated benzoic acids themselves is also a subject of patent literature. General methods for preparing similar structures, such as 3-bromo-4-fluoro-benzoic acid, have been described, involving steps like the acylation of fluorobenzene, followed by bromination and oxidation. google.com Such routes can be adapted to produce a variety of substituted fluorobenzoic acids for use in drug discovery and development.
Market Relevance as a Chemical Intermediate
This compound holds significant market relevance primarily as a specialized chemical intermediate. Its value is derived from its utility in the synthesis of high-value products, particularly active pharmaceutical ingredients (APIs). The presence of the fluorine atom, the naphthalene (B1677914) group, and the carboxylic acid moiety makes it a versatile building block in medicinal chemistry. ossila.com Fluorinated benzoic acids, in general, are recognized for their importance in constructing APIs. ossila.com
The commercial availability of this compound from various chemical suppliers indicates a demand from the research and development sectors of the pharmaceutical and chemical industries. It is offered by companies that specialize in providing intermediates and building blocks for synthesis. The compound is typically sold in quantities ranging from milligrams to kilograms, catering to both laboratory-scale research and larger-scale process development. The existence of multiple suppliers suggests a stable, albeit niche, market for this compound.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Country of Origin | Notes |
|---|---|---|
| BLD Pharm | Multiple | Offers the compound with detailed product information and analytical data. bldpharm.com |
| Clearsynth | India | A manufacturer and exporter of the compound, provided with a Certificate of Analysis. clearsynth.com |
| HIMMED | Russia | Supplies the compound for purchase. chimmed.ru |
The primary role of this compound and its close analogs in drug development is as a key building block for creating more complex molecular architectures. As previously mentioned, its most notable application is in the synthesis pathway of Lifitegrast. justia.comgoogle.compatsnap.com Intermediates like this are crucial components that are incorporated into the final structure of a drug molecule, often contributing to its efficacy and pharmacological profile.
The broader class of fluorinated and naphthalene-containing benzoic acid derivatives is of significant interest in drug discovery. The introduction of a fluorine atom can favorably alter a molecule's metabolic stability, binding affinity, and lipophilicity. globalscientificjournal.com Similarly, the naphthalene moiety provides a rigid scaffold that can be oriented to interact with biological targets. Consequently, compounds like this compound are valuable tools for medicinal chemists aiming to design novel therapeutics. For instance, other naphthalene-based benzoic acid derivatives have been investigated as potential inhibitors of drug-resistant bacteria. nih.gov
Future Directions and Emerging Research Avenues
Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)
Modern synthetic chemistry is increasingly moving towards methodologies that offer greater efficiency, safety, and control. For a molecule like 4-Fluoro-3-(naphthalen-1-yl)benzoic acid, which involves a biaryl linkage, advanced techniques such as flow chemistry and photocatalysis present significant opportunities.
Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. eurekalert.orgbeilstein-journals.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), and improved safety, particularly when dealing with hazardous reagents or intermediates. eurekalert.orgbeilstein-journals.org The synthesis of biaryl compounds, for instance, has been successfully demonstrated in continuous flow reactors, suggesting that this approach could be adapted for the large-scale and more efficient production of this compound and its derivatives. rsc.org
Photocatalysis and electrochemical methods are also emerging as powerful tools for the synthesis of aromatic carboxylic acids. numberanalytics.com These techniques often operate under mild reaction conditions, which can improve the functional group tolerance and selectivity of the reactions. numberanalytics.com By harnessing the power of light or electricity to drive chemical transformations, these methods can provide more sustainable and environmentally friendly alternatives to traditional synthetic routes that may require harsh reagents and high temperatures. numberanalytics.com
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Potential Application for this compound |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control, scalability, improved efficiency. eurekalert.orgbeilstein-journals.org | High-throughput synthesis of derivatives, safer handling of fluorination steps. |
| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy source (light). numberanalytics.com | Formation of the C-C bond between the naphthalene (B1677914) and benzoic acid moieties. |
| Electrochemical Synthesis | Mild conditions, high selectivity, reduced byproduct formation. numberanalytics.com | Carboxylation of a suitable precursor to introduce the carboxylic acid group. |
Application of Artificial Intelligence and Machine Learning in Drug Design for Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govmdpi.comyoutube.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved efficacy and safety profiles. mdpi.commorressier.com
For this compound, AI and ML algorithms can be employed to design novel derivatives with enhanced therapeutic properties. By constructing quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of virtual compounds based on their molecular features. nih.gov This allows for the rapid screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com Generative models in AI can even propose entirely new molecular structures with desired characteristics. researchgate.net
Furthermore, AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, which is a critical step in the early stages of drug development. researchgate.net By identifying potential liabilities early on, the attrition rate of drug candidates in later clinical trial phases can be significantly reduced.
Table 2: Applications of AI/ML in Derivative Design
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| QSAR Modeling | Predicts the biological activity of compounds based on their chemical structure. nih.gov | To identify structural modifications that could enhance the therapeutic effects of its derivatives. |
| Generative Models | Creates novel molecular structures with desired properties. researchgate.net | To design new derivatives with potentially improved potency and selectivity. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of new compounds. researchgate.net | To assess the drug-likeness of designed derivatives and minimize the risk of late-stage failures. |
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motifs present in this compound, namely the naphthalene and fluorinated benzoic acid groups, are found in a variety of biologically active compounds. This suggests that this molecule and its derivatives could have therapeutic potential across a range of diseases.
Recent research has highlighted the potential of naphthalene-based compounds as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov This opens up an exciting avenue for the investigation of this compound derivatives as potential antiviral agents. nih.gov
Beyond infectious diseases, naphthalene derivatives have been explored for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antidepressant agents. biointerfaceresearch.comresearchgate.netnih.gov The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug molecule, making fluorinated compounds particularly attractive in medicinal chemistry. nih.gov Future research could therefore focus on screening derivatives of this compound against a panel of biological targets implicated in these and other diseases.
Development of Supramolecular Assemblies
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a pathway to the development of novel materials with unique properties. The structure of this compound, with its aromatic regions capable of π-π stacking and a carboxylic acid group that can participate in hydrogen bonding, makes it an interesting candidate for the construction of supramolecular assemblies. rsc.orggoogle.comwarwick.ac.uk
The presence of fluorine can also introduce specific interactions, such as fluorous-fluorous interactions, which can influence the self-assembly process and the final architecture of the supramolecular structure. nih.govscispace.com By carefully designing derivatives of this compound, it may be possible to control their self-assembly into well-defined nanostructures such as nanofibers, vesicles, or gels. nih.gov These materials could find applications in areas such as drug delivery, tissue engineering, and sensor technology. The self-assembly of naphthalene-based molecules has been shown to be influenced by factors such as solvent composition and the presence of appended functional groups, providing a rich area for future investigation. google.comwarwick.ac.uk
Environmental and Sustainability Considerations in Synthesis and Application
As the production and use of chemical compounds increase, so too do the concerns regarding their environmental impact and the sustainability of their manufacturing processes. For this compound, future research will likely focus on developing greener synthetic routes and understanding its environmental fate.
Green chemistry principles can be applied to the synthesis of this compound by, for example, using renewable starting materials, employing catalytic rather than stoichiometric reagents, and minimizing the generation of waste. dovepress.comresearchgate.net The use of more environmentally friendly solvents and reaction conditions is also a key aspect of sustainable chemical manufacturing. acs.orgacs.org Recent advancements in the synthesis of fluorinated compounds aim to avoid the use of hazardous reagents and reduce their environmental footprint. sciencedaily.comeurekalert.orgchemistryworld.com
The environmental impact of fluorinated pharmaceuticals is an area of growing concern, as some of these compounds can be persistent in the environment and may have unforeseen ecological effects. numberanalytics.comucd.ieacs.org Therefore, it is important to study the biodegradability of this compound and its derivatives, as well as their potential for bioaccumulation and toxicity to aquatic and terrestrial organisms. Designing for degradation, where molecules are engineered to break down into benign products after their intended use, is a key strategy for mitigating the long-term environmental risks of new chemical entities. numberanalytics.com
Q & A
Q. What synthetic methodologies are effective for preparing 4-Fluoro-3-(naphthalen-1-yl)benzoic acid?
The synthesis of structurally related benzoic acid derivatives often involves coupling reactions between fluorinated aromatic precursors and naphthalene-containing moieties. For example, in the synthesis of similar compounds like 4-((naphthalen-1-yl)methylamino)benzoic acid, nucleophilic substitution or amide coupling reactions are employed, followed by acidification to yield the carboxylic acid group. Characterization via IR spectroscopy (e.g., carbonyl stretch at ~1746 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.92–8.30 ppm) is critical for confirming structural integrity .
Q. How can the purity and structural integrity of this compound be validated?
Liquid chromatography-mass spectrometry (LC-MS) is a robust method for qualitative and quantitative analysis. For benzoic acid derivatives, reversed-phase LC coupled with high-resolution MS can detect impurities and confirm molecular ion peaks. Additionally, ¹H NMR and IR spectroscopy are used to verify functional groups (e.g., carboxylic acid at ~1700 cm⁻¹) and aromatic substitution patterns. Degradation studies under acidic/basic conditions, followed by non-target LC-MS/MS analysis, can identify stability issues .
Advanced Research Questions
Q. What role does the fluorine substituent play in the compound’s electronic properties and reactivity?
Fluorine’s electronegativity induces electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. For benzoic acid, the pKa is ~4.2, but fluorination at the 4-position reduces it further, enhancing acidity and influencing solubility and binding interactions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Q. How does the compound interact with biological targets like enzymes or receptors?
The naphthalene moiety may facilitate π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid group can form hydrogen bonds. For example, derivatives of this compound have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for antiviral agents. Competitive binding assays and X-ray crystallography are used to map interactions and optimize inhibitory potency .
Q. What are the challenges in analyzing degradation products of this compound under various conditions?
Degradation pathways (e.g., hydrolysis, oxidation) generate metabolites that complicate analytical workflows. For instance, abiotic degradation in aqueous environments may produce hydroxylated or defluorinated derivatives. Non-target screening using patRoon-based LC-MS/MS data processing (Text S4, Figure S1–S4) can resolve these products, but matrix effects in biological or environmental samples require careful method validation .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported properties (e.g., melting points, bioactivity) may arise from differences in synthetic routes or purity. Cross-validate data using orthogonal techniques (e.g., DSC for melting points, SPR for binding affinity).
- Structural Optimization : Modify the naphthalene or fluorobenzoic acid moieties to enhance target selectivity. For example, introducing electron-donating groups on the naphthalene ring could alter π-stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
